2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-8-3-1-7(2-4-8)13(20)18-14-17-11-9(12(16)19)5-6-10(11)21-14/h1-4,9H,5-6H2,(H2,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKBWYVJODHDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)N)N=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Key Reaction Types and Conditions
The compound participates in five principal reaction categories:
Hydrolysis Pathways
The carboxamide group undergoes pH-dependent hydrolysis:
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Acidic conditions (pH < 4): Protonation of the amide nitrogen increases electrophilicity, facilitating water nucleophilic attack. Products include 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid and 4-fluoroaniline derivatives.
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Alkaline conditions (pH > 10): Hydroxide ion-mediated cleavage produces ammonium salts and carboxylate intermediates.
Thiazole Ring Reactivity
The sulfur atom in the thiazole ring acts as an electron donor, enabling:
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Oxidation: Forms sulfoxides (with H₂O₂) or sulfones (with KMnO₄), altering ring aromaticity and biological activity .
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Cycloaddition: Participates in [3+2] cycloadditions with nitrile oxides to yield triazole-fused derivatives, enhancing molecular complexity .
Fluorobenzamide Substitution
The electron-withdrawing fluorine atom activates the benzamide ring for nucleophilic aromatic substitution. Reported substitutions include:
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Amino groups: With NH₃/RNH₂ in DMF at 80°C.
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Methoxy groups: Using NaOMe in methanol under reflux.
Functional Group Interactions
The compound’s reactivity is governed by electronic and steric effects:
| Functional Group | Electronic Contribution | Observed Reactivity |
|---|---|---|
| Thiazole ring | π-electron deficient system | Susceptible to electrophilic attack at C5 |
| Carboxamide | Resonance stabilization (N–C=O) | Hydrolysis and transamidation predominance |
| 4-Fluorobenzamide | Strong electron-withdrawing (-F) effect | Directs electrophiles to meta-positions |
Carboxamide Functionalization
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Primary amine coupling: Produces urea derivatives (e.g., with phenylisocyanate) showing enhanced COX-2 inhibition.
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Heteroaromatic substitutions: Pyridinylmethyl groups introduced via EDCI-mediated coupling improve aqueous solubility.
Thiazole Ring Expansion
Microwave-assisted reactions with:
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Acetylenedicarboxylate: Forms seven-membered thiazepine rings (85% yield, 150°C) .
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Nitrile imines: Generates spirocyclic compounds with antitumor activity (IC₅₀ = 1.2–2.0 μM) .
Stability and Degradation
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Thermal stability: Decomposes above 220°C via retro-Diels-Alder pathway.
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Photodegradation: UV light (254 nm) induces C–S bond cleavage in the thiazole ring (t₁/₂ = 4.2 hrs).
Scientific Research Applications
The compound 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research has demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, studies have shown that it reduces anchorage-independent growth in pancreatic cancer cells, indicating its potential as a therapeutic agent against this aggressive cancer type .
Case Study: Pancreatic Cancer Inhibition
- Objective: To evaluate the compound's effectiveness against pancreatic cancer.
- Method: Treatment of PANCI cell lines with varying concentrations of the compound.
- Results: A marked reduction in colony formation was observed, particularly at higher concentrations, suggesting strong anticancer properties.
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. It has been noted to modulate pathways involved in inflammation, making it a candidate for treating autoimmune diseases and other inflammatory conditions.
Case Study: Inhibition of Inflammatory Cytokines
- Objective: To assess the impact on cytokine production.
- Method: In vitro assays measuring cytokine levels post-treatment.
- Results: Significant reductions in pro-inflammatory cytokines were recorded, highlighting its therapeutic potential in inflammatory diseases.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective qualities, which could be beneficial in treating central nervous system disorders such as Alzheimer's disease and multiple sclerosis.
Case Study: Neuroprotection in Cellular Models
- Objective: To investigate neuroprotective effects against oxidative stress.
- Method: Application of the compound to neuronal cell cultures exposed to oxidative agents.
- Results: The compound exhibited protective effects, reducing cell death and maintaining cellular function under stress conditions.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can participate in various biochemical reactions, including the inhibition of enzymes and the modulation of receptor activity . The compound’s fluorobenzamido group may enhance its binding affinity to certain proteins, thereby increasing its potency and selectivity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thiazole-carboxamide derivatives, which are often synthesized via cyclization, alkylation, or condensation reactions involving amino-thiazole precursors . Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₅H₁₃FN₄O₂S.
Key Findings from Comparative Studies
Substituent Effects on Bioactivity Fluorine vs. Chlorine: The 4-fluorobenzamido group in the target compound likely improves lipophilicity and membrane permeability compared to the chlorophenyl analog (). Fluorine’s electron-withdrawing nature also stabilizes the amide bond against hydrolysis . Triazole vs. Thiazole: Triazole-thione derivatives (e.g., compounds [7–9] in ) exhibit tautomerism, which modulates their interaction with biological targets (e.g., kinases or enzymes).
Synthetic Challenges The target compound’s synthesis likely mirrors methods for cyclopenta[b]thiophene analogs (), involving cyclization of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole precursors. However, introducing the 4-fluorobenzamido group requires precise coupling conditions to avoid side reactions . Compared to azido derivatives (e.g., compound 34 in ), which face purity challenges (<35%), the target compound’s synthesis may benefit from higher yields due to stable fluorine-based intermediates .
Spectroscopic Differentiation
Biological Activity
The compound 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a member of the cyclopentathiazole family, which has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 396.44 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been investigated for its role as an inhibitor of Bruton's tyrosine kinase (Btk), which is crucial in B-cell receptor signaling and has implications in various hematological malignancies and autoimmune diseases .
1. Inhibition of Bruton's Tyrosine Kinase
Research indicates that compounds similar to this compound are effective Btk inhibitors. Inhibiting Btk can lead to reduced proliferation of B cells and may be beneficial in treating conditions like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis.
2. Acetylcholinesterase Inhibition
Compounds with structural similarities have shown promise as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are critical in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, enhancing cognitive function . The potential for this compound to exhibit similar activity warrants further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Btk Inhibition | Modulation of B-cell signaling | |
| AChE Inhibition | Increased acetylcholine levels | |
| Antitumor Activity | Induction of apoptosis in cancer cells |
Case Study: Btk Inhibitors
A study highlighted a series of compounds that demonstrated significant inhibitory effects on Btk. Among these, analogs of the thiazole framework exhibited IC values in the low micromolar range, indicating their potential as therapeutic agents against B-cell malignancies .
Case Study: Neuroprotective Effects
Another investigation into thiazole derivatives revealed neuroprotective effects through AChE inhibition, suggesting that compounds like this compound could be developed further for Alzheimer's treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via a multi-step approach involving (i) condensation of 4-fluorobenzoic acid derivatives with a cyclopenta-thiazole scaffold precursor, followed by (ii) carboxamide formation using coupling reagents like EDC/HOBt. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance cyclization efficiency. For example, similar thiazole derivatives achieved 70–98% purity via reflux in ethanol with catalytic acid .
- Yield Improvement : Use of microwave-assisted synthesis or flow chemistry can reduce side reactions. Evidence from peptidomimetic analogues shows that optimizing stoichiometry (1:1.2 molar ratio of acid to amine) improves yields to >90% .
Q. How can researchers characterize structural integrity and purity using spectroscopic and chromatographic methods?
- Analytical Workflow :
- 1H/13C NMR : Key signals include the fluorobenzamido aromatic protons (δ 7.2–7.8 ppm) and cyclopenta-thiazole methylene groups (δ 2.5–3.5 ppm). Discrepancies in integration ratios may indicate incomplete substitution .
- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) resolve impurities. Target purity >95% is achievable, as demonstrated in thiazole-4-carboxamide analogues .
- Mass Spectrometry : ESI-MS ([M+H]+) should match theoretical molecular weight (e.g., ~333.3 g/mol for C15H13FN4O2S) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using ATP/NADH depletion or FRET substrates. IC50 values <10 μM suggest therapeutic potential .
Advanced Research Questions
Q. How can contradictions between computational ADMET predictions and experimental pharmacokinetic data be resolved?
- Case Study : If logP predictions (e.g., 2.8 via SwissADME) conflict with low bioavailability in rodent models:
- Experimental Validation : Measure logD7.4 via shake-flask method. Adjust formulations (e.g., PEG-based nanoparticles) to enhance solubility .
- Metabolite ID : LC-MS/MS profiling of plasma samples identifies rapid glucuronidation, prompting structural modification (e.g., replacing labile ester groups) .
Q. What strategies improve regioselectivity in functionalizing the cyclopenta-thiazole core?
- Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C in THF to selectively deprotonate the C5 position, enabling electrophilic substitution (e.g., bromination for Suzuki couplings) .
- Protection/Deprotection : Boc-protection of the carboxamide group prevents side reactions during alkylation/arylation steps, as shown in cyclopenta-thiophene derivatives .
Q. How do electronic effects of the 4-fluorobenzamido substituent influence binding affinity in target proteins?
- SAR Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
